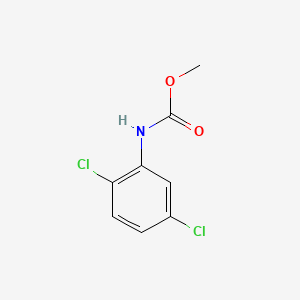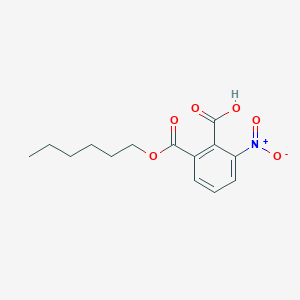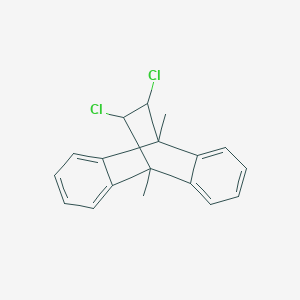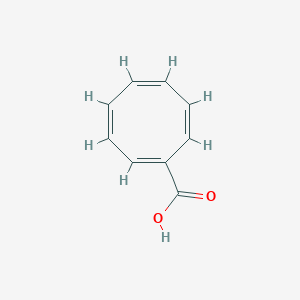![molecular formula C16H15N3O3S3 B11951027 Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and has been the subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 1,3-benzothiazole-2-thiol with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield corresponding thiols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Carboxylic acids.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticonvulsant and anti-inflammatory activities.
Mécanisme D'action
The exact mechanism of action of Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole and benzothiazole moieties. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)ethyl thiocyanate
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((3-methyl-2-thienyl)methylene)acetohydrazide
- 2,4-disubstituted thiazoles
Uniqueness
Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of thiazole and benzothiazole rings, which confer distinct biological activities. Its structural features allow it to interact with a variety of molecular targets, making it a versatile compound for scientific research .
Propriétés
Formule moléculaire |
C16H15N3O3S3 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
ethyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H15N3O3S3/c1-3-22-14(21)13-9(2)17-15(25-13)19-12(20)8-23-16-18-10-6-4-5-7-11(10)24-16/h4-7H,3,8H2,1-2H3,(H,17,19,20) |
Clé InChI |
QFJHPVWGLDLPDI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11950977.png)





![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)



